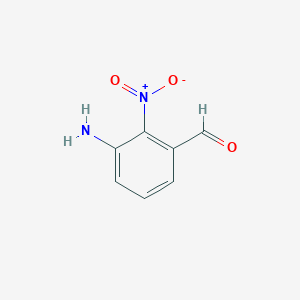

3-Amino-2-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJSHORNYHNRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743723 | |

| Record name | 3-Amino-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261498-24-1 | |

| Record name | 3-Amino-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Nitroaromatic Compound Chemistry

3-Amino-2-nitrobenzaldehyde is a significant molecule within the broader field of nitroaromatic compound chemistry. Nitroaromatic compounds, characterized by the presence of at least one nitro group (NO2) attached to an aromatic ring, are a cornerstone of organic synthesis and industrial chemistry. The introduction of both an amino (NH2) and a nitro group onto a benzaldehyde (B42025) framework, as seen in this compound, creates a unique chemical entity with a rich and versatile reactivity profile.

The electronic properties of these substituents play a crucial role in the compound's reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. Conversely, the amino group is a strong electron-donating group, activating the ring towards electrophilic attack. The interplay of these opposing electronic effects, along with their steric influences, makes this compound a valuable substrate for investigating reaction mechanisms and substituent effects in polysubstituted aromatic systems.

In the realm of synthetic chemistry, nitroaromatic compounds are pivotal intermediates. For instance, the reduction of the nitro group to an amino group is a fundamental transformation, providing access to a wide array of aromatic amines which are precursors to dyes, pharmaceuticals, and polymers. The presence of the aldehyde group further enhances the synthetic utility of this compound, allowing for a variety of condensation and derivatization reactions. nih.govwiserpub.com Specifically, 2-nitrobenzaldehyde (B1664092) and its derivatives are important intermediates in the synthesis of various heterocyclic compounds and have been used in the preparation of quinolines and other biologically active molecules. niscpr.res.inresearchgate.netnih.gov The strategic placement of the amino and nitro groups in this compound offers unique opportunities for intramolecular reactions, leading to the formation of complex heterocyclic systems.

Research Landscape and Emerging Trends in Substituted Benzaldehyde Derivatives

The research landscape for substituted benzaldehyde (B42025) derivatives is dynamic and continually expanding, driven by the quest for novel molecules with specific functionalities. markwideresearch.com A significant trend is the increasing focus on "green chemistry" practices, aiming to develop more sustainable and environmentally friendly synthetic methods for these compounds. markwideresearch.com This includes the use of less hazardous reagents, alternative energy sources like microwave irradiation, and catalytic processes that improve efficiency and reduce waste. researchgate.net

A key area of investigation is the synthesis of novel heterocyclic compounds from substituted benzaldehydes. researchgate.netnih.gov Researchers are exploring new reaction pathways and catalytic systems to construct complex molecular architectures that are often the core of pharmacologically active agents. For example, the condensation of substituted benzaldehydes with various nucleophiles is a widely used strategy to create Schiff bases, which are versatile intermediates for the synthesis of a diverse range of heterocyclic systems. nih.govniscpr.res.in

Furthermore, there is a growing interest in understanding the structure-property relationships of substituted benzaldehyde derivatives. rsc.org Advanced analytical techniques, such as X-ray crystallography and computational modeling, are being employed to elucidate the three-dimensional structures of these molecules and to understand how different substituents influence their physical and chemical properties. rsc.org This knowledge is crucial for the rational design of new materials and molecules with tailored functions. For example, studies have investigated how substituent positions on the benzaldehyde ring affect intermolecular interactions and crystal packing. rsc.org

The development of customized and tailored solutions for specific end-use industries is another prominent trend. markwideresearch.com This involves synthesizing benzaldehyde derivatives with specific chemical properties to meet the demands of sectors like pharmaceuticals, agrochemicals, and materials science. Strategic collaborations between academic research institutions and industrial partners are fostering innovation and accelerating the translation of research findings into practical applications. markwideresearch.com

Methodological Framework for Scholarly Investigation of Amino Nitrobenzaldehyde Systems

Rational Design of Synthetic Pathways to this compound

The creation of this compound necessitates a thoughtful approach to chemical synthesis, often involving multiple steps and careful optimization to achieve the desired product with high purity and yield.

Multi-Step Synthesis Strategies and Route Optimization

The synthesis of aminobenzaldehyde derivatives often requires a multi-step approach. ontosight.ailibretexts.org A common strategy involves the nitration of a benzaldehyde precursor, followed by the reduction of a nitro group to an amine. libretexts.org For instance, the synthesis of m-bromoaniline from benzene (B151609) involves nitration as the initial step to install a meta-directing nitro group, followed by bromination and subsequent reduction of the nitro group to an amine. libretexts.org This sequence is crucial as the directing effects of the substituents dictate the final product's structure.

In the context of this compound, a plausible multi-step synthesis could start from an appropriately substituted benzene derivative. The optimization of such a route would involve a careful selection of reagents and reaction conditions to maximize the yield and purity of the final product, while minimizing side reactions. ontosight.ai For example, a study on the nitration of benzaldehyde to produce 3-nitrobenzaldehyde (B41214) demonstrated that cooling the reaction mixture and controlling the addition of nitric acid could influence the product ratio and yield. trine.edu

A general synthetic route might involve the following conceptual steps:

Nitration: Introduction of a nitro group onto the aromatic ring.

Functional Group Interconversion: Conversion of a substituent to an amino group or introduction of an amino group.

Introduction of the Aldehyde Group: This can be achieved through various methods, such as the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

The order of these steps is critical. For example, introducing the amino group late in the synthesis might be necessary to avoid its reaction with reagents used in other steps.

Stereo- and Regioselective Synthesis Approaches

Stereoselectivity and regioselectivity are paramount in the synthesis of specifically substituted aromatic compounds. Regioselectivity, which is the control of the position of incoming substituents on the aromatic ring, is often dictated by the existing functional groups.

A one-pot stereoselective synthesis of 2-aminobenzylidene derivatives has been developed using a convergent three-component approach. thieme-connect.comthieme-connect.com This method involves the reaction of 5-nitro/cyano-activated 2-halobenzaldehydes with active methylidene compounds and secondary cycloamines, proceeding through a Knoevenagel–nucleophilic aromatic substitution cascade to yield products with high stereoselectivity. thieme-connect.comthieme-connect.com While this specific example does not yield this compound directly, the principles of using activating groups to control the position of nucleophilic attack are highly relevant.

Furthermore, the regioselective synthesis of 3-trifluoromethylpyrazoles has been achieved by coupling various benzaldehyde derivatives, including those with nitro and amino substituents, with sulfonyl hydrazides and 2-bromo-3,3,3-trifluoropropene. acs.org This demonstrates that complex molecules with specific substitution patterns can be assembled with high regiocontrol. In a different approach, a regioselective synthesis of 2H-indazoles is achieved through the condensation of ortho-nitrobenzaldehydes with anilines, followed by a reductive cyclization. acs.org This highlights the utility of the ortho-nitrobenzaldehyde scaffold in directing the formation of new heterocyclic rings.

Advanced Synthesis of Substituted Nitrobenzaldehyde Isomers and Precursors

The synthesis of substituted nitrobenzaldehydes relies on well-established yet sophisticated chemical transformations, including nitration, selective oxidation, and reductive amination.

Nitration and Selective Oxidation Techniques for Aromatic Compounds

Nitration is a fundamental reaction for introducing nitro groups onto an aromatic ring. The direct nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid typically yields a mixture of isomers, with the meta-substituted product, 3-nitrobenzaldehyde, being the major product. capes.gov.braidic.itsci-hub.st The ratio of ortho to meta isomers can be influenced by the composition of the mixed acid. capes.gov.brsci-hub.st Kinetic modeling of benzaldehyde nitration suggests that the formation of the ortho isomer may proceed through the rearrangement of a complex between benzaldehyde and the nitronium ion. capes.gov.brsci-hub.st To control regioselectivity and minimize side reactions, these reactions are often carried out at low temperatures, such as 0–5°C.

Selective oxidation of aromatic compounds is another crucial technique. For example, 2-nitrobenzaldehyde can be synthesized from 2-nitrotoluene (B74249). chem-soc.si One method involves the oxidation of 2-nitrobenzyl alcohol to 2-nitrobenzaldehyde using a copper-catalyzed air oxidation system. researchgate.net Another approach is the electrochemical oxidation of aromatic alcohols to aldehydes using a sodium nitrate (B79036) mediator in a biphasic medium, which has shown high selectivity. cecri.res.in However, the solubility of nitro-substituted alcohols can affect the reaction yield. cecri.res.in

| Starting Material | Reagents | Product | Key Conditions | Reference |

| Benzaldehyde | Concentrated HNO₃, Concentrated H₂SO₄ | 2-Nitrobenzaldehyde & 3-Nitrobenzaldehyde | Low temperature (0–5°C) | capes.gov.br |

| 2-Nitrotoluene | Diethyloxalate, then Hypochlorite (B82951) | 2-Nitrobenzaldehyde | Multi-step | chem-soc.si |

| 2-Nitrobenzyl alcohol | Air, Copper catalyst, 1,10-phenanthroline | 2-Nitrobenzaldehyde | Mild, waste-free | researchgate.net |

| Aromatic Alcohols | Sodium nitrate (mediator) | Aromatic Aldehydes | Biphasic electrolysis | cecri.res.in |

Reductive Amination Strategies for Amino-Benzaldehyde Derivatives

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. arkat-usa.org This one-pot reaction involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by its reduction. arkat-usa.org

The synthesis of 2-((4-substituted phenyl)amino)benzaldehyde derivatives has been achieved through a three-step process involving nucleophilic substitution, reduction, and oxidation. atlantis-press.com In another example, the reductive amination of 2-, 3-, and 4-nitrobenzaldehydes can be performed simultaneously with the reduction of the nitro group to yield dialkylaminomethylanilines in a single step. arkat-usa.org

However, challenges can arise, such as the partial reduction of the nitro group when using certain reducing agents like sodium borohydride. acs.org This can lead to the formation of undesired and potentially hazardous azo- and azoxy-containing byproducts. acs.org A safer alternative is the use of borane-tert-butylamine activated with methanesulfonic acid, which has been shown to be a more selective reducing agent for the imine group in the presence of a nitro group. acs.org The condensation of 2-nitrobenzaldehyde with various amino acids to form Schiff bases, followed by reduction with sodium borohydride, has also been reported to yield reductive amination products. niscpr.res.in

| Carbonyl Compound | Amine | Reducing Agent | Product | Key Findings | Reference |

| 3-Nitrobenzaldehyde | Methylamine (B109427) | Sodium borohydride | Methyl(3-nitrobenzyl)amine | Partial nitro group reduction, formation of hazardous byproducts. | acs.org |

| 3-Nitrobenzaldehyde | Methylamine | Borane-tert-butylamine/Methanesulfonic acid | Methyl(3-nitrobenzyl)amine | Safer, selective reduction of imine. | acs.org |

| 2-, 3-, 4-Nitrobenzaldehydes | Secondary amines | Not specified | 2-, 3-, 4-Dialkylaminomethylanilines | One-pot reductive amination and nitro group reduction. | arkat-usa.org |

| 2-Nitrobenzaldehyde | Amino acids | Sodium borohydride | Reductive amination products | Successful synthesis of various amino acid derivatives. | niscpr.res.in |

Sustainable and Green Chemical Synthesis Approaches

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing compounds like this compound, this involves using less hazardous reagents, reducing waste, and improving energy efficiency.

One example of a greener approach is the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde using carbonaceous bio-based materials as catalysts in subcritical water. mdpi.com This method avoids the use of metals and organic solvents. mdpi.com Although this produces the carboxylic acid analogue, the underlying principle of using water as a solvent and a bio-based catalyst is a significant step towards sustainability.

Three-component reactions are another hallmark of green chemistry as they increase atom economy and reduce the number of synthetic steps and purification stages. The synthesis of various chromene derivatives has been achieved through efficient, one-pot, three-component reactions of aromatic aldehydes (including nitrobenzaldehydes), malononitrile (B47326) or ethyl cyanoacetate, and phenols, using N,N-dimethylpyridin-4-amine (DMAP) as a catalyst. semanticscholar.org Similarly, the synthesis of 4H-pyran derivatives has been accomplished using a magnetically recyclable bionanocatalyst (CuFe2O4@starch) in a three-component reaction, which allows for easy separation and reuse of the catalyst. nih.gov

The use of ionic liquids as recyclable solvents is another green chemistry strategy. A method for synthesizing N-substituted aminobenzaldehyde compounds involves the use of an ionic liquid as the solvent, which is non-toxic and can be recycled. google.com

Catalytic Systems in Alternative Media (e.g., Subcritical Water)

The use of alternative media, such as subcritical water, offers a green and sustainable approach for chemical transformations. Subcritical water, maintained at a temperature between 100°C and 374°C under pressure, exhibits unique properties, including a lower dielectric constant and a higher ion product than ambient water, which can facilitate organic reactions without the need for hazardous organic solvents.

Research into the synthesis of analogues of this compound has demonstrated the feasibility of using subcritical water as a reaction medium. A notable example is the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde. mdpi.comsciforum.net This process utilizes a carbonaceous bio-based material, NORIT GAC 12-40, as a catalyst in subcritical water. mdpi.comsciforum.net The reaction involves the simultaneous reduction of the nitro group and oxidation of the formyl group. mdpi.com At a temperature of 300°C and a pressure of 90 bar, a 59% yield of 3-aminobenzoic acid was achieved after 6 hours. mdpi.com This metal-free and solvent-free process highlights the potential of subcritical water and bio-based catalysts for the synthesis of amino-substituted aromatic compounds. mdpi.comsciforum.net

Table 1: Synthesis of 3-Aminobenzoic Acid in Subcritical Water

| Starting Material | Catalyst | Medium | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Product | Yield (%) |

| 3-Nitrobenzaldehyde | NORIT GAC 12-40 | Water | 300 | 90 | 6 | 3-Aminobenzoic acid | 59 |

Data sourced from a study on the green and sustainable production of 3-aminobenzoic acid. mdpi.com

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted Reactions)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved energy efficiency compared to conventional heating methods. This technology has been successfully applied to the synthesis of various analogues of this compound.

One prominent application is the synthesis of substituted 3-aminoarylquinolines from 2-nitrobenzaldehyde and indoles. scholarsportal.inforesearchgate.net This one-pot, two-step reaction is carried out under microwave irradiation in the presence of tin(II) chloride (SnCl2) as a chemoselective reductant. scholarsportal.inforesearchgate.net The process involves the in-situ reduction of the nitro group to an amino group, followed by condensation with indole and subsequent ring opening to form the desired quinoline (B57606) derivatives in moderate to good yields. scholarsportal.inforesearchgate.net The use of microwave heating significantly reduces the reaction time and offers operational simplicity. researchgate.net

Microwave irradiation has also been employed in the synthesis of Schiff base ligands derived from nitrobenzaldehydes, including 3-nitrobenzaldehyde, and 6-aminobenzothiazolone. cerist.dz This method has been shown to reduce reaction times and improve the yields of the resulting Schiff bases compared to conventional heating. cerist.dz

Furthermore, the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are important precursors for kinase inhibitors, has been expedited through microwave-assisted methods. rsc.org The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine (B128534) under microwave irradiation provides rapid access to 3-aminobenzo[b]thiophenes in high yields (58–96%). rsc.org

Table 2: Microwave-Assisted Synthesis of 3-Aminoarylquinoline from 2-Nitrobenzaldehyde and Indole

| Starting Materials | Reagent | Solvent | Method | Product | Yield |

| 2-Nitrobenzaldehyde, Indole | SnCl2 | Ethanol (B145695) | Microwave Irradiation | 3-Aminoarylquinoline | Good to Moderate |

Information derived from a study on the one-pot synthesis of substituted 3-aminoarylquinolines. scholarsportal.inforesearchgate.net

Reduction Chemistry of the Nitro Group

The selective reduction of the nitro group in this compound is a critical step in the synthesis of various heterocyclic compounds. The proximity of the amino and aldehyde functionalities necessitates careful selection of reagents and conditions to achieve high chemoselectivity.

Chemoselective Reduction Methodologies

The reduction of a nitro group in the presence of other reducible functional groups, such as an aldehyde, presents a significant challenge in organic synthesis. Various methodologies have been developed to achieve the chemoselective reduction of the nitro group in nitroarenes to the corresponding anilines.

Dissolving metal reductions, such as with iron in acetic acid (Fe/AcOH), have proven to be mild and selective for the reduction of nitroaromatics. nih.gov This method is effective for reducing 2-nitrobenzaldehydes to 2-aminobenzaldehydes, which can then be used in subsequent reactions without isolation. nih.gov Another approach involves the use of sodium borohydride (NaBH4) in combination with nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)2·4H2O) in a wet acetonitrile (B52724) solution. orientjchem.org However, attempts to selectively reduce the nitro group in 2-nitrobenzaldehyde using this system were unsuccessful, as both the nitro and carbonyl groups were reduced. orientjchem.org

Catalytic transfer hydrogenation offers a safer alternative to using high-pressure hydrogen gas. researchgate.net A combination of copper nanoparticles and ammonium (B1175870) formate (B1220265) in ethylene (B1197577) glycol at 120°C has been shown to be highly chemoselective for the reduction of aromatic nitro compounds. researchgate.net This method tolerates a wide variety of other reducible functional groups. researchgate.net Similarly, stannous chloride (SnCl2) is a commonly used chemoselective reductant for converting 2-nitrobenzaldehydes to 2-aminobenzaldehydes in situ. researchgate.netscholarsportal.info

Recent advancements have focused on developing even milder and more selective metal-free reduction systems. The use of tetrahydroxydiboron (B82485) with 4,4′-bipyridine as an organocatalyst allows for the rapid and chemoselective reduction of aromatic nitro compounds at room temperature, tolerating sensitive functional groups like carbonyls. organic-chemistry.org Another metal-free approach utilizes the combination of diboron (B99234) pinacol (B44631) ester (B2pin2) and potassium tert-butoxide in isopropanol (B130326) to achieve chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

The table below summarizes various methodologies for the chemoselective reduction of nitroarenes.

| Reagent/Catalyst System | Solvent | Conditions | Selectivity Notes |

| Fe/AcOH | Acetic Acid | - | Mild and selective for the nitro group. nih.gov |

| NaBH4/Ni(OAc)2·4H2O | Wet CH3CN | Room Temperature | Reduces both nitro and carbonyl groups in 2-nitrobenzaldehyde. orientjchem.org |

| Copper nanoparticles/Ammonium formate | Ethylene Glycol | 120°C | Highly chemoselective for the nitro group. researchgate.net |

| SnCl2 | Ethanol | Microwave irradiation | Chemoselectively reduces the nitro group in situ. researchgate.netscholarsportal.info |

| Tetrahydroxydiboron/4,4′-bipyridine | - | Room Temperature | Metal-free, tolerates carbonyl groups. organic-chemistry.org |

| B2pin2/KOtBu | Isopropanol | - | Metal-free, chemoselective for the nitro group. organic-chemistry.org |

In-Situ Reduction and Cascade Reaction Pathways

The in-situ reduction of the nitro group in 2-nitrobenzaldehydes to form 2-aminobenzaldehydes is a key strategy in one-pot syntheses of quinolines and other heterocyclic systems. This approach avoids the isolation of the often-unstable 2-aminobenzaldehyde (B1207257) derivatives. nih.gov

A prominent example is the modified Friedländer synthesis, where 2-nitrobenzaldehydes are reduced with iron in acetic acid (Fe/AcOH) in the presence of active methylene compounds. nih.gov The resulting 2-aminobenzaldehyde undergoes a Knoevenagel condensation with the active methylene compound, followed by cyclization and aromatization to yield substituted quinolines. nih.gov This domino reaction tolerates a range of functional groups on both reactants. nih.gov

Similarly, stannous chloride (SnCl₂) is employed for the in-situ reduction of 2-nitrobenzaldehydes, followed by condensation with indoles under microwave irradiation to produce 3-aminoarylquinolines. researchgate.netscholarsportal.info The acidic nature of the reaction mixture, due to SnCl₂, facilitates both the condensation and the subsequent ring opening of the indole. researchgate.netscholarsportal.info

Another cascade reaction involves the palladium-catalyzed reductive aminocarbonylation of benzylammonium triflates with o-nitrobenzaldehydes. organic-chemistry.org In this process, the nitro group is reduced in situ to an amino group, which then participates in an intramolecular cyclization to form 3-arylquinolin-2(1H)-ones. organic-chemistry.org

Iron-mediated reductive cyclization of o-nitrobenzaldehydes with β-nitrostyrenes provides another pathway to 3-arylquinolines. researchgate.net Iron plays a dual role, triggering the reduction of both the nitrobenzaldehyde and the β-nitrostyrene, which then combine to form the quinoline ring. researchgate.net

These in-situ reduction and cascade strategies offer efficient and atom-economical routes to complex heterocyclic structures from readily available starting materials.

Condensation Reactions of the Aldehyde Moiety

The aldehyde group of this compound is a key site for condensation reactions, leading to the formation of imines (Schiff bases) and related adducts. These reactions are fundamental in the synthesis of a wide variety of organic compounds.

Schiff Base Formation and Reaction Kinetics

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. mediresonline.org This reaction typically proceeds under acidic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. academie-sciences.fr The formation of the imine bond (-C=N-) is a reversible process. academie-sciences.fr

The synthesis of Schiff bases from nitrobenzaldehydes can be achieved through various methods. Conventional heating in a solvent like toluene (B28343) or ethanol is a common approach. iljs.org.nggoogle.com For instance, refluxing 3-aminophenol (B1664112) with 2-nitrobenzaldehyde in toluene yields the corresponding Schiff base. iljs.org.ng Microwave-assisted synthesis has emerged as a more efficient alternative, often leading to shorter reaction times and improved yields. cerist.dz Solvent-free methods, where the reactants are ground together, have also been developed as a greener approach to Schiff base synthesis. academie-sciences.fr

The reactivity of the aldehyde in Schiff base formation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates. academie-sciences.fr Studies on the solvent-free imination of aromatic aldehydes with methylamine hydrochloride have shown that aldehydes with electron-withdrawing groups give better yields in shorter reaction times. academie-sciences.fr

The kinetics of Schiff base formation and hydrolysis have been studied in detail. thebrpi.org The stability of the resulting imine is crucial for its application. In some cases, the imine is reduced in situ to the more stable amine to prevent its breakdown. thebrpi.org

The table below provides examples of Schiff base synthesis from nitrobenzaldehydes.

| Aldehyde | Amine | Method | Yield |

| 2-Nitrobenzaldehyde | 6-Aminobenzothiazolone | Microwave Irradiation | - |

| 3-Nitrobenzaldehyde | 3-Nitroaniline | Reflux in Ethanol | 58% scienceviewjournal.org |

| 4-Nitrobenzaldehyde | 4-Methoxyaniline | Stirring in Citrus Juice | - tandfonline.com |

| 2-Nitrobenzaldehyde | Methylamine hydrochloride | Solvent-free grinding with NaHCO3 | 90% academie-sciences.fr |

Hemiaminal and Related Adduct Formation Studies

Hemiaminals are tetrahedral intermediates formed by the nucleophilic addition of a primary or secondary amine to a carbonyl group. scispace.comnih.gov They are typically unstable and readily eliminate water to form an imine. scispace.com However, stable hemiaminals can be isolated under certain conditions, often when the parent aldehyde and amine contain electron-withdrawing groups. scispace.comdntb.gov.ua

The reaction of 2-nitrobenzaldehyde with 2-aminopyrimidine (B69317) derivatives can lead to the formation of stable crystalline hemiaminals. scispace.comdntb.gov.ua The stability of these intermediates is attributed to the presence of the electron-withdrawing nitro group on the phenyl ring and the pyrimidine (B1678525) ring. scispace.comdntb.gov.ua

Studies on the condensation of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole have shown that the formation of the hemiaminal versus the Schiff base is highly dependent on the solvent. mdpi.com Apolar aprotic solvents favor the formation of the hemiaminal, while polar solvents shift the equilibrium towards the Schiff base. mdpi.com The stability of these hemiaminals in solution can vary, with some decomposing back to the starting materials over time. mdpi.com

The formation of the hemiaminal is the initial step in imine formation. nih.gov The rate of this step is influenced by factors such as intramolecular hydrogen bonding, which can stabilize the transition state. nih.gov The subsequent dehydration to the imine is often the rate-determining step. mdpi.com

The table below summarizes the effect of solvent on the formation of hemiaminal (HA) and Schiff base (SB) from 2-nitrobenzaldehyde and 4-amino-3,5-dimethyl-1,2,4-triazole.

| Solvent | Dielectric Constant (ε) | HA:SB Ratio |

| CCl4 | 2.2 | 100:0 |

| Toluene | 2.4 | 100:0 |

| Dioxane | 2.2 | 95:5 |

| CHCl3 | 4.8 | 91:9 |

| THF | 7.6 | 89:11 |

| CH2Cl2 | 9.1 | 85:15 |

| Acetone | 20.7 | 56:44 |

| CH3CN | 37.5 | 13:87 |

| DMF | 36.7 | 10:90 |

| DMSO | 46.7 | 0:100 |

Data adapted from a study on the condensation reaction of 2-nitrobenzaldehyde with 4-amino-3,5-dimethyl-1,2,4-triazole. mdpi.com

Nucleophilic Addition Reactions

The aldehyde functional group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to a variety of synthetic transformations beyond the condensation reactions discussed previously. The presence of the ortho-nitro group can influence the reactivity of the aldehyde.

One of the fundamental reactions is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the carbonyl carbon to form secondary alcohols. Another important class of reactions is the Wittig reaction, where a phosphorus ylide reacts with the aldehyde to form an alkene, and the Horner-Wadsworth-Emmons reaction, which provides a stereoselective route to alkenes.

The aldehyde can also participate in various carbon-carbon bond-forming reactions catalyzed by organocatalysts. For example, the Petasis reaction, a three-component reaction between a boronic acid, an amine, and a carbonyl compound, can be adapted for the formylation of boronic acids using glyoxylic acid, showcasing the aldehyde's role in multicomponent reactions. dicp.ac.cn

Furthermore, the aldehyde can undergo nucleophilic addition from heteroatoms other than nitrogen. For instance, the formation of acetals and thioacetals occurs through the acid-catalyzed reaction with alcohols and thiols, respectively. These reactions are often used to protect the aldehyde group during other synthetic transformations.

The reactivity of the aldehyde in this compound is also exploited in the synthesis of various heterocyclic systems. For example, in the Hantzsch pyridine (B92270) synthesis, 2-nitrobenzaldehyde can react with a β-ketoester and ammonia (B1221849) to form dihydropyridine (B1217469) derivatives, which can then be further transformed. mdpi.com

It is important to note that in reactions involving strong reducing agents, the aldehyde group can be reduced to a primary alcohol. The chemoselective reduction of the nitro group in the presence of the aldehyde is a significant challenge, and as mentioned in section 3.1.1, reagents like NaBH₄ with Ni(OAc)₂·4H₂O can reduce both functionalities. orientjchem.org Careful selection of reagents is therefore crucial when targeting reactions at the aldehyde while preserving the nitro group.

Michael Addition Reactions with Activated Nucleophiles

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction in organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of this compound, while direct participation as a Michael acceptor isn't its primary role, it can be a precursor to molecules that undergo such reactions. For instance, derivatives of 2-nitrobenzaldehyde can react with various nucleophiles like active methylene compounds, β-keto esters, and enolates to form 1,4-addition products. wiserpub.comresearchgate.net

The general mechanism of a Michael addition involves the formation of a resonance-stabilized carbanion from an active methylene compound, which then attacks the β-carbon of an α,β-unsaturated system. organic-chemistry.orgwikipedia.org

Table 1: Examples of Michael Donors and Acceptors

| Michael Donor (Nucleophile) | Michael Acceptor (Electrophilic Alkene) |

|---|---|

| Diethyl malonate | Diethyl fumarate |

| Diethyl malonate | Mesityl oxide |

| Diethyl malonate | Methyl crotonate |

| 2-Nitropropane | Methyl acrylate (B77674) |

| Ethyl phenylcyanoacetate | Acrylonitrile |

| Nitropropane | Methyl vinyl ketone |

This table presents classical examples of Michael donors and acceptors. wikipedia.org

Studies on Aldehyde Hydration and Geminal Diol Formation

In aqueous solutions, aldehydes can exist in equilibrium with their corresponding hydrates, also known as geminal diols. orgoreview.comlibretexts.org This reversible reaction involves the nucleophilic addition of water to the carbonyl group and can be catalyzed by either acid or base. libretexts.orgrsc.org

The position of the equilibrium is influenced by the electronic nature of the substituents on the aromatic ring. libretexts.org Electron-withdrawing groups, such as the nitro group present in this compound, tend to destabilize the carbonyl group, making it more susceptible to nucleophilic attack and thus favoring the formation of the geminal diol. orgoreview.comlibretexts.org Conversely, electron-donating groups stabilize the carbonyl group and shift the equilibrium towards the aldehyde form. libretexts.org Studies on various benzaldehydes have shown that those with electron-withdrawing substituents exhibit higher hydration rates. For example, p-nitrobenzaldehyde shows significant hydration. researchgate.netacs.org The presence of the amino group, an electron-donating group, in this compound would somewhat counteract the effect of the nitro group.

Mechanism of Geminal Diol Formation:

Base-catalyzed: A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by water. libretexts.orgrsc.org

Acid-catalyzed: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water. libretexts.orgrsc.org

Heterocyclic Ring Formation and Annulation Reactions

This compound is a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds.

Quinoline Synthesis: Quinolines can be synthesized through various methods, with the Friedlander synthesis being a prominent example, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org A variation of this involves the reaction of 2-nitrobenzaldehyde with indoles in the presence of a reducing agent like SnCl2, which reduces the nitro group to an amino group in situ, followed by condensation and ring opening of the indole to form 3-aminoarylquinolines. researchgate.net

Indazole Synthesis: 2-Nitrobenzaldehyde is a common precursor for the synthesis of 2H-indazole scaffolds. gjesr.comnih.govmdpi.com One method involves the reductive cyclization of a precursor formed from the reaction of 2-nitrobenzaldehyde and an aniline. mdpi.com Another approach is the Cadogan reaction, where 2-nitrobenzaldehyde reacts with a primary aromatic amine in the presence of a reducing agent like triethyl phosphite (B83602) to form a Schiff base, which then undergoes reductive cyclization. nih.gov

Table 2: Selected Syntheses of Heterocyclic Scaffolds from 2-Nitrobenzaldehyde Derivatives

| Heterocyclic Scaffold | Reaction Type | Key Reagents | Reference |

|---|---|---|---|

| 3-Aminoarylquinolines | Reductive condensation and indole ring opening | Indoles, SnCl2, microwave irradiation | researchgate.net |

| 2-Aryl-2H-indazoles | Reductive cyclocondensation (Cadogan reaction) | Aromatic primary amines, P(OEt)3 | gjesr.comnih.gov |

| 3-Perfluoroalkylated-2H-indazoles | Reductive cyclization | Anilines, SnCl2·H2O | mdpi.com |

Azetidinones, also known as β-lactams, are four-membered cyclic amides. While direct synthesis from this compound is less common, derivatives of 2-nitrobenzaldehyde can be used to synthesize substituted azetidinones. For instance, imines formed from the condensation of benzaldehydes and anilines can undergo a [2+2] cycloaddition with ketenes (Staudinger synthesis) to yield azetidinones. mdpi.comtudublin.ie Functionalized 3-amino-2-azetidinones can be transformed into various other heterocyclic systems. researchgate.net

Oxidation Reactions of the Formyl Group

The formyl group of an aldehyde can be oxidized to a carboxylic acid.

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid group to form 3-amino-2-nitrobenzoic acid. This transformation can be achieved using various oxidizing agents. A one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde has been reported, involving the simultaneous reduction of the nitro group and oxidation of the formyl group in subcritical water. researchgate.netmdpi.com

Common oxidizing agents for converting aromatic aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO4)

Chromium trioxide (CrO3)

Hydrogen peroxide (H2O2) under basic conditions researchgate.net

Selenium dioxide (SeO2) wiserpub.comresearchgate.net

The choice of reagent and reaction conditions is crucial to ensure the selective oxidation of the aldehyde without affecting the other functional groups on the aromatic ring. For example, an improved basic hydrogen peroxide system has been shown to be effective for the oxidation of electron-rich aromatic aldehydes. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Amino-2-nitrobenzoic acid |

| 3-Aminobenzoic acid |

| 3-Nitrobenzaldehyde |

| 2-Nitrobenzaldehyde |

| Diethyl malonate |

| Diethyl fumarate |

| Mesityl oxide |

| Methyl crotonate |

| 2-Nitropropane |

| Methyl acrylate |

| Ethyl phenylcyanoacetate |

| Acrylonitrile |

| Nitropropane |

| Methyl vinyl ketone |

| p-Nitrobenzaldehyde |

| Indole |

| 3-Aminoarylquinoline |

| Aniline |

| 2H-Indazole |

| Triethyl phosphite |

| 2-Aryl-2H-indazole |

| 3-Perfluoroalkylated-2H-indazole |

| 2-Amino-N'-arylbenzohydrazide |

| 5-Arylindazolo[3,2-b]quinazolin-7(5H)-one |

| Azetidinone (β-lactam) |

| 3-Amino-2-azetidinone |

| Potassium permanganate |

| Chromium trioxide |

| Hydrogen peroxide |

Oxidative Cleavage and Related Transformations

The oxidative degradation of nitroaromatic compounds, including this compound, is notably challenging. The electron-withdrawing character of the nitro group, along with the inherent stability of the aromatic ring, renders these compounds resistant to oxidative cleavage. nih.gov This recalcitrance is a significant factor in their environmental persistence. nih.gov

While direct oxidative cleavage of the benzene ring in this compound is not a commonly reported transformation, related oxidative reactions in similar molecular systems provide insight into potential reactivity. For instance, studies on other functionalized aromatic systems have shown that oxidation can lead to transformations other than ring cleavage. In the case of 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation with sodium hypochlorite results in an unusual oxidative dimerization rather than cleavage of the bicyclic core. acs.org This reaction involves the formation of new sigma bonds following the cleavage of N-H and C=C bonds, demonstrating a complex, non-cleavage pathway. acs.org

Furthermore, nitroaromatic compounds can participate in oxidative reactions in a different capacity. Photoexcited nitroarenes can act as oxygen transfer reagents, mimicking ozonolysis to achieve the oxidative cleavage of C=C double bonds in other molecules, such as alkenes. researchgate.netscientificupdate.com This process, however, involves the transformation of a separate substrate mediated by the nitroaromatic compound, not the cleavage of the nitroaromatic ring itself.

Photochemical Transformations and Reaction Mechanisms

The photochemistry of this compound is largely informed by studies on its parent compound, o-nitrobenzaldehyde. These compounds are known to undergo significant transformations upon exposure to light, driven by the unique reactivity of the excited nitro group.

Photoinduced Intramolecular Rearrangements of Nitroaromatic Compounds

A hallmark of o-nitrobenzaldehyde photochemistry is its photoinduced intramolecular rearrangement to o-nitrosobenzoic acid. rsc.orgresearchgate.net This classic reaction, first observed in 1901, proceeds through a series of steps initiated by the absorption of UV light. rsc.orgmdpi.com Upon excitation, an intramolecular hydrogen atom is transferred from the aldehyde group to one of the oxygen atoms of the nitro group. This process is believed to form a transient ketene (B1206846) intermediate, which subsequently rearranges to the final product, o-nitrosobenzoic acid. researchgate.netmdpi.comresearchgate.net

For this compound, this pathway is expected to be a primary photochemical process. The presence of the amino group at the 3-position can modulate the electronic landscape of the molecule but is not expected to inhibit the fundamental rearrangement. Other photochemical transformations have also been developed from this core reactivity. For example, imines derived from the condensation of 2-nitrobenzaldehyde with primary amines undergo a photochemical rearrangement to yield nitrosoarenes under UV irradiation. nih.govacs.org Additionally, related aromatic o-aminoaldehydes can undergo intramolecular cyclization triggered by excited-state intramolecular proton transfer (ESIPT), suggesting another potential photochemical pathway. du.edu

Ultrafast Photophysical Dynamics and Excited State Pathways

The photochemical rearrangement of o-nitrobenzaldehyde is underpinned by a series of ultrafast photophysical events. Femtosecond time-resolved spectroscopy studies have elucidated the initial steps of the reaction pathway. Upon photoexcitation with UV light (e.g., 258-266 nm), the molecule is promoted to an excited singlet state with ππ* character. researchgate.net This is followed by several rapid, sequential processes:

Internal Conversion: The molecule undergoes internal conversion to the lowest lying singlet nπ* state within approximately 50 femtoseconds (fs). researchgate.net This process involves a twisting motion of the nitro group. researchgate.net

Hydrogen Transfer: From the nπ* state, the key intramolecular hydrogen transfer from the aldehyde to the nitro group occurs. This step is exceptionally fast, taking place within about 400 fs, leading to the formation of a ketene intermediate. researchgate.net

Competing Pathways: Alongside the productive rearrangement, competing processes such as internal conversion back to the ground state and intersystem crossing to triplet states also occur on the picosecond timescale. researchgate.net

These ultrafast dynamics, established for o-nitrobenzaldehyde, provide a robust model for the excited-state pathways of this compound. The initial energy absorption and subsequent relaxation and rearrangement steps are expected to occur on similar sub-picosecond and picosecond timescales. The general photochemistry of nitroaromatics is characterized by the availability of rapid intersystem crossing channels, making them ideal systems for studying excited-state dynamics. researchgate.net

| Process | Timescale | Description | Reference |

|---|---|---|---|

| Internal Conversion (ππ* → nπ*) | ~50 fs | Decay from the initially excited state to the lowest excited singlet state, accompanied by NO₂ group twisting. | researchgate.net |

| Intramolecular H-Transfer | ~400 fs | Transfer of a hydrogen atom from the aldehyde group to the nitro group, forming a ketene intermediate. | researchgate.net |

| Ketene Formation | ~7 ps | Appearance of the final nitrosobenzoic acid product, indicating the lifetime of the ketene intermediate. | researchgate.net |

| Intersystem Crossing / Ground State Recovery | <5 ps to 770 ps | Decay of excited states through intersystem crossing to the triplet manifold or non-reactive return to the ground state. | researchgate.netucl.ac.uk |

Quantum Yield Determinations for Photoreactions

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. The photorearrangement of o-nitrobenzaldehyde to o-nitrosobenzoic acid is a well-characterized reaction that is often used as a chemical actinometer to measure photon flux. rsc.orgresearchgate.net

The quantum yield for this rearrangement has been the subject of numerous studies, with some variation in the reported values. For many years, a quantum yield of Φ ≈ 0.5 was widely accepted and used, particularly for reactions in the solid state or in acetonitrile solution. mdpi.comacs.org However, more recent and critical evaluations using modern spectroscopic techniques have led to a revised, slightly lower value. Several studies now recommend a quantum yield of Φ = 0.41 to 0.43 for the reaction in aqueous and acetonitrile solutions. researchgate.netrsc.orgrsc.org This updated value is considered more accurate for precise actinometric measurements. rsc.org While no specific quantum yield has been reported for this compound, the values for the parent compound serve as a critical benchmark for the efficiency of this type of intramolecular rearrangement.

| Reported Quantum Yield (Φ) | Solvent/Medium | Notes | Reference |

|---|---|---|---|

| 0.5 | Solid State (KBr pellet) | Early reported value, widely cited. | acs.org |

| ~0.5 | Not specified | Commonly cited value for the overall transformation. | mdpi.com |

| 0.41 | Water and Water Ice | Recommended value based on critical evaluation for solution and ice photochemistry. | researchgate.net |

| 0.43 ± 0.02 | Acetonitrile | Determined using a method with LED irradiation and online UV-Vis spectroscopy. | rsc.orgrsc.org |

Advanced Spectroscopic Characterization of 3 Amino 2 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of 3-Amino-2-nitrobenzaldehyde. Through the analysis of one-dimensional and multidimensional spectra, a detailed picture of the chemical environment of each atom can be constructed.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct chemical shifts that are influenced by the electronic effects of the amino, nitro, and aldehyde functional groups. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating effect of the amino group, results in a unique distribution of electron density across the aromatic ring.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as the most downfield signal, typically above δ 10 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns and chemical shifts determined by their position relative to the three substituents.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, often around δ 190 ppm. The chemical shifts of the aromatic carbons are influenced by the interplay of the substituent effects.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on the analysis of related compounds such as 3-nitrobenzaldehyde (B41214) and 2-nitrobenzaldehyde (B1664092). For 3-nitrobenzaldehyde, the aldehyde proton appears at approximately δ 10.14 ppm. oxinst.com The aromatic protons resonate in the range of δ 7.78 to δ 8.70 ppm. oxinst.com The introduction of an amino group at the 3-position is expected to cause an upfield shift of the signals for the adjacent protons and carbons due to its electron-donating mesomeric effect.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde-H | ~10.0 |

| Aromatic-H | 7.0 - 8.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~190 |

| C-NH₂ | ~145-150 |

| C-NO₂ | ~140-145 |

| C-CHO | ~135-140 |

To overcome the limitations of one-dimensional NMR in unambiguously assigning all signals, particularly in complex derivatives, multidimensional NMR techniques are employed. nih.govscribd.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would reveal the connectivity between the aromatic protons, aiding in their specific assignment. For example, cross-peaks would be observed between adjacent protons on the aromatic ring. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals of the aromatic ring by correlating them to their already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu HMBC is crucial for identifying quaternary carbons (those without attached protons), such as the carbons bearing the amino, nitro, and aldehyde groups. For instance, a correlation between the aldehyde proton and the carbon of the aldehyde group would be observed.

Together, these multidimensional experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound and its derivatives. scribd.com

Isotopic labeling is a powerful strategy to enhance NMR sensitivity and to probe specific aspects of molecular structure and dynamics. wikipedia.orgcernobioscience.com In the context of this compound, several isotopic labeling approaches could be beneficial.

¹³C Labeling: The incorporation of ¹³C isotopes, either uniformly or at specific positions, can significantly enhance the signal intensity in ¹³C NMR spectra, which is particularly useful for less sensitive experiments like HMBC. researchgate.net

¹⁵N Labeling: Introducing ¹⁵N isotopes into the amino and nitro groups would allow for the direct observation of these nitrogen atoms by ¹⁵N NMR. cernobioscience.com This would provide valuable information about the electronic environment of the nitrogen atoms and could be used to study hydrogen bonding interactions involving these groups.

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium can simplify complex ¹H NMR spectra by removing certain signals and their corresponding couplings. This can be particularly useful in crowded aromatic regions of the spectrum. wikipedia.org

These isotopic labeling strategies, while synthetically demanding, can provide unparalleled detail about the structure and behavior of this compound in various environments. creative-proteomics.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The infrared (IR) and Raman spectra of this compound are dominated by the vibrational modes of its key functional groups.

Amino (NH₂) Group: The N-H stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹. The asymmetric stretch is usually at a higher frequency than the symmetric stretch. The N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

Nitro (NO₂) Group: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically found in the 1500-1570 cm⁻¹ region, while the symmetric stretch appears at 1300-1370 cm⁻¹. researchgate.net

Aldehyde (CHO) Group: The C=O stretching vibration of the aldehyde is a strong and sharp band, typically observed around 1680-1715 cm⁻¹. The C-H stretch of the aldehyde group often appears as a pair of weak to medium bands in the 2700-2900 cm⁻¹ region. libretexts.org

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations of the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are found at lower frequencies, typically below 900 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 | |

| N-H Bend (Scissoring) | 1600 - 1650 | |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Aldehyde (CHO) | C=O Stretch | 1680 - 1715 |

| C-H Stretch | 2700 - 2900 (two bands) | |

| Aromatic Ring | C-H Stretch | > 3000 |

Hydrogen bonding plays a significant role in determining the physical and chemical properties of this compound. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro and aldehyde groups) allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected to form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This type of hydrogen bonding leads to the formation of a stable six-membered ring. The presence of this intramolecular hydrogen bond would cause a red-shift (a shift to lower frequency) and broadening of the N-H stretching vibration involved in the bond. nih.gov Similarly, the stretching frequency of the nitro group involved in the hydrogen bond may also be affected.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds can form between the amino group of one molecule and the nitro or aldehyde group of a neighboring molecule. The formation of intermolecular hydrogen bonds is concentration-dependent and would lead to broader and more significantly red-shifted N-H stretching bands compared to the free N-H group. youtube.com The C=O stretching frequency of the aldehyde group would also be expected to shift to a lower wavenumber if it participates in hydrogen bonding. The analysis of the vibrational spectra at different concentrations can help to distinguish between intra- and intermolecular hydrogen bonding. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, this analysis provides insights into its chromophoric systems and their response to the chemical environment.

Electronic Absorption Properties and Chromophoric Analysis

The electronic absorption spectrum of this compound is governed by the presence of several key chromophores: the benzene (B151609) ring, the nitro group (-NO₂), the amino group (-NH₂), and the aldehyde group (-CHO). The interaction between these groups, particularly the electron-donating amino group and the electron-withdrawing nitro and aldehyde groups, dictates the molecule's characteristic absorption bands.

The spectrum is expected to display intense absorption bands corresponding to π → π* transitions associated with the conjugated aromatic system. The presence of the nitro and amino substituents on the benzaldehyde (B42025) framework can lead to intramolecular charge-transfer (ICT) transitions. These ICT bands, often appearing at longer wavelengths (lower energy), are a result of electron density shifting from the amino group (donor) to the nitro and aldehyde groups (acceptors) upon photoexcitation. Less intense n → π* transitions, originating from the non-bonding electrons on the oxygen and nitrogen atoms of the aldehyde and nitro groups, are also anticipated, though they may be obscured by the more intense π → π* bands.

Table 1: Expected Electronic Transitions and Chromophores in this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

| π → π | Substituted Benzene Ring | 200-280 nm | High |

| Intramolecular Charge-Transfer (ICT) | Amino-Nitro-Benzaldehyde System | > 300 nm | Medium to High |

| n → π | Nitro Group (-NO₂) | > 270 nm | Low |

| n → π* | Aldehyde Group (-CHO) | > 300 nm | Low |

Solvatochromism and Environmental Effects on Electronic Transitions

Solvatochromism describes the change in a substance's color, and hence its UV-Vis absorption spectrum, with a change in solvent polarity. Molecules like this compound, which possess a significant ground-state dipole moment and the potential for intramolecular charge transfer, are expected to exhibit notable solvatochromism.

The effect of the solvent on the electronic transitions can be summarized as follows:

π → π Transitions:* In polar solvents, these bands typically undergo a small red shift (bathochromic shift) as the more polar excited state is stabilized to a greater extent than the ground state.

n → π Transitions:* These transitions usually experience a blue shift (hypsochromic shift) in polar, protic solvents. This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with the solvent, which increases the energy gap for the transition.

ICT Transitions: For molecules with a charge-transfer character, the excited state is generally much more polar than the ground state. Consequently, increasing solvent polarity will stabilize the excited state more significantly, leading to a pronounced red shift in the ICT absorption band.

This behavior allows the use of this compound derivatives as potential probes for sensing solvent polarity.

Table 2: Predicted Solvatochromic Shifts for this compound Transitions

| Solvent Polarity | Transition Type | Expected Spectral Shift | Rationale |

| Increasing Polarity | π → π | Red Shift (Bathochromic) | Stabilization of the more polar excited state. |

| Increasing Polarity (Protic) | n → π | Blue Shift (Hypsochromic) | Stabilization of the ground state via hydrogen bonding. |

| Increasing Polarity | ICT | Red Shift (Bathochromic) | Strong stabilization of the highly polar charge-transfer excited state. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the exact mass, elemental formula, and structural features of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a molecule's elemental composition. For this compound (C₇H₆N₂O₃), the theoretical exact mass can be calculated with high precision. Experimental measurement of the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ in electrospray ionization) and comparison to the theoretical value confirms the molecular formula. A low mass error, typically below 5 parts per million (ppm), provides strong evidence for the correct elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is fundamental in confirming the identity of the starting material before its use in subsequent reactions.

Table 3: HRMS Data for Molecular Formula Confirmation of this compound

| Molecular Formula | Adduct | Theoretical m/z | Typical Experimental m/z | Mass Error (ppm) |

| C₇H₆N₂O₃ | [M+H]⁺ | 167.04512 | 167.0450 | < 5 ppm |

| C₇H₆N₂O₃ | [M+Na]⁺ | 189.02706 | 189.0270 | < 5 ppm |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

Plausible fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion corresponding to the loss of 46 Da.

Loss of CO: The aldehyde group can lose carbon monoxide, resulting in a fragment with a mass difference of 28 Da.

Loss of CHO: Cleavage of the formyl radical can occur, corresponding to a loss of 29 Da.

Loss of H₂O: The presence of the ortho-amino and nitro groups could facilitate the loss of water (18 Da) under certain conditions.

By analyzing the masses of these daughter ions, a detailed fragmentation pathway can be proposed, which serves to confirm the connectivity and arrangement of the functional groups within the molecule.

Table 4: Plausible MS/MS Fragments of Protonated this compound ([C₇H₆N₂O₃+H]⁺, m/z 167.05)

| Fragment Ion m/z | Proposed Neutral Loss | Formula of Neutral Loss | Proposed Fragment Structure |

| 139.05 | Carbon Monoxide (CO) | CO | [M+H-CO]⁺ |

| 138.04 | Formyl Radical (CHO) | CHO | [M+H-CHO]⁺ |

| 121.03 | Nitrogen Dioxide (NO₂) | NO₂ | [M+H-NO₂]⁺ |

Computational and Theoretical Chemistry Studies of 3 Amino 2 Nitrobenzaldehyde Systems

Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 3-Amino-2-nitrobenzaldehyde. These methods are founded on the principles of quantum mechanics and provide a robust framework for predicting a wide range of molecular characteristics.

Electronic Structure, Frontier Molecular Orbital (FMO) Analysis, and Global Reactivity Descriptors

The electronic structure of this compound is central to its chemical behavior. DFT calculations are employed to determine the optimized molecular geometry and the distribution of electrons within the molecule. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital devoid of electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical tendencies.

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ).

| Parameter | Definition | Formula |

|---|---|---|

| Ionization Potential (I) | Energy to remove an electron | I ≈ -EHOMO |

| Electron Affinity (A) | Energy released upon accepting an electron | A ≈ -ELUMO |

| Electronegativity (χ) | Ability to attract electrons | χ = (I + A) / 2 |

| Chemical Hardness (η) | Resistance to change in electron distribution | η = (I - A) / 2 |

| Chemical Softness (S) | Reciprocal of hardness | S = 1 / 2η |

| Electrophilicity Index (ω) | Energy stabilization upon acquiring charge | ω = μ² / 2η |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of peaks in its UV-Vis spectrum.

By analyzing the molecular orbitals involved in the electronic transitions, the nature of these transitions can be characterized. For instance, transitions may be identified as π → π* or n → π*, originating from the delocalized π system or non-bonding lone pairs of electrons, respectively. This detailed analysis allows for a thorough interpretation of the experimental spectrum, assigning specific electronic transitions to the observed absorption bands.

Modeling of Solvatochromic Effects

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect arises from the differential solvation of the ground and excited electronic states of the molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with TD-DFT calculations to simulate the influence of different solvents on the electronic absorption spectrum of this compound.

These calculations can predict the shift in the absorption maxima (hypsochromic or bathochromic shift) as the solvent polarity is varied. By comparing the computed solvatochromic shifts with experimental data, insights into the nature of the solute-solvent interactions and the change in the dipole moment of the molecule upon electronic excitation can be obtained.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface (PES) of a reaction, key features such as transition states and intermediates can be identified, providing a detailed picture of the reaction pathway.

Transition State Characterization and Reaction Energy Landscapes

For a given reaction, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy landscape can be constructed. This landscape provides a visual representation of the energetic profile of the reaction, allowing for a detailed understanding of the feasibility and kinetics of different reaction pathways.

Elucidation of Catalytic Pathways and Intermediate Structures

In catalyzed reactions involving this compound, computational modeling can be used to elucidate the role of the catalyst. By including the catalyst in the calculations, the mechanism of the catalyzed reaction can be investigated, and the structures of key intermediates along the catalytic cycle can be determined.

Advanced Electronic Structure Descriptors

Advanced electronic structure descriptors are crucial for a detailed understanding of the bonding, stability, and electronic characteristics of this compound. These computational analyses go beyond simple molecular geometry to map out the distribution and behavior of electrons within the molecule.

The analysis of electron density topology, based on Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous definition of atoms within a molecule and characterizes the chemical bonds between them. This method examines critical points in the electron density to classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals).

The Electron Localization Function (ELF) is a theoretical tool that maps the probability of finding an electron pair in a given region of a molecule. It provides a visual and quantitative description of chemical bonding, revealing the locations of core electrons, covalent bonds, and lone pairs. In ELF analysis, regions with high values (approaching 1.0) indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized or electron-poor regions.

For this compound, an ELF analysis would be expected to show distinct basins of high electron localization corresponding to:

The C-C and C-H bonds of the benzene (B151609) ring.

The C-N bonds of the amino and nitro groups.

The N-O bonds of the nitro group.

The C=O and C-H bonds of the aldehyde group.

The lone pairs on the nitrogen and oxygen atoms.

Detailed research findings from specific ELF analyses performed on this compound are not prominently available in the surveyed scientific literature. However, such an analysis would be instrumental in understanding the electronic effects of the substituent groups on the aromatic ring.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, consistent with Lewis structures. uni-muenchen.de This technique provides a detailed breakdown of charge distribution by calculating the natural atomic charges on each atom. Furthermore, NBO analysis quantifies hyperconjugative and intramolecular charge transfer interactions by examining the delocalization of electron density from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis orbitals. uni-muenchen.de

The charge distribution in this compound is heavily influenced by the electronegativity of the substituent groups. The nitro group (-NO₂) is a strong electron-withdrawing group, while the amino group (-NH₂) is an electron-donating group. The aldehyde group (-CHO) also acts as an electron-withdrawing group. An NBO analysis would quantify these effects, providing precise atomic charges.

Table 1: Expected Natural Atomic Charges for this compound This table is illustrative and represents expected charge distributions based on general chemical principles. Actual values would be derived from specific quantum chemical calculations.

| Atom | Expected Natural Charge (e) | Rationale |

|---|---|---|

| O (Nitro) | Highly Negative | High electronegativity and electron-withdrawing nature of the nitro group. |

| O (Aldehyde) | Highly Negative | High electronegativity of the oxygen atom in the carbonyl group. |

| N (Nitro) | Positive | Bonded to two highly electronegative oxygen atoms. |

| N (Amino) | Negative | Electronegative atom with lone pair, though less negative due to electron donation to the ring. |

| C (Aromatic Ring) | Varied | Carbons attached to nitro and aldehyde groups would be more positive; the carbon attached to the amino group would be less positive or slightly negative. |

NBO analysis also elucidates intramolecular stability arising from electron delocalization. This is evaluated through second-order perturbation theory, which calculates the stabilization energy (E(2)) for each donor-acceptor interaction. uni-muenchen.de Stronger interactions, indicated by higher E(2) values, signify greater electron delocalization and molecular stability. For this compound, significant interactions would be expected between the lone pairs of the amino group's nitrogen and the π* antibonding orbitals of the benzene ring, as well as delocalization from the ring into the π* orbitals of the nitro and aldehyde groups.

Table 2: Key Donor-Acceptor Interactions in this compound Analyzed by NBO

| Donor NBO (Occupied) | Acceptor NBO (Unoccupied) | Type of Interaction | Expected Significance |

|---|---|---|---|

| LP (N) of -NH₂ | π* (C-C) of Benzene Ring | n → π* | High; Represents the electron-donating effect of the amino group. |

| π (C-C) of Benzene Ring | π* (N-O) of -NO₂ | π → π* | High; Represents electron withdrawal by the nitro group. |

| π (C-C) of Benzene Ring | π* (C=O) of -CHO | π → π* | Moderate to High; Represents electron withdrawal by the aldehyde group. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule like this compound in various environments (e.g., in a solvent or in a crystal lattice).

Conformational analysis via MD simulations would explore the rotational freedom around the single bonds connecting the substituent groups to the benzene ring. This includes the rotation of the amino, nitro, and aldehyde groups. The simulations would reveal the most stable conformations (lowest energy states) and the energy barriers between different rotational isomers. Key parameters to analyze would include the distribution of dihedral angles, which describe the rotation around these bonds.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple this compound molecules, one can investigate how they interact with each other and with solvent molecules. The primary intermolecular forces at play would be hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) and aldehyde (-CHO) groups can act as hydrogen bond acceptors. MD simulations can predict the strength, lifetime, and geometry of these hydrogen bonds.

π-π Stacking: The aromatic rings of this compound molecules can stack on top of each other, an interaction driven by electrostatic and van der Waals forces.

The results of these simulations are often visualized using tools like the Radial Distribution Function (RDF), which describes how the density of surrounding particles varies as a function of distance from a reference particle. For instance, an RDF for the hydrogen atoms of the amino group and the oxygen atoms of the nitro group on neighboring molecules would show a sharp peak at a short distance, indicating a high probability of hydrogen bond formation.

While specific MD simulation studies focused exclusively on this compound are not detailed in the available literature, this theoretical approach remains a powerful method for predicting its dynamic behavior and interaction patterns, which are fundamental to its material and chemical properties.

Synthesis and Characterization of Derivatives and Structurally Modified 3 Amino 2 Nitrobenzaldehyde Analogues

Schiff Base Derivatives